molecular formula C14H12ClNOS B7635981 N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No. B7635981
M. Wt: 277.8 g/mol
InChI Key: FZEOTOXDOPNYHN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of cyclopentathiophene derivatives and has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of certain enzymes, such as COX-2. Additionally, it has been found to exhibit potent analgesic properties, making it effective in reducing pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. However, like any other compound, N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has certain limitations when it comes to lab experiments. For instance, it may exhibit toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide. One potential area of research is the development of more potent and selective analogs of N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide. Additionally, the potential use of N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide in the treatment of other medical conditions, such as cancer and neurodegenerative diseases, warrants further investigation. Finally, the development of new drug delivery systems for N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide may also be an area of future research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves several steps, including the reaction of 4-chlorobenzonitrile with 2-methylthiophene to form 2-(4-chlorophenyl)thiophene. This intermediate is then reacted with ethyl chloroformate to form 2-(4-chlorophenyl)thiophene-3-carboxylic acid ethyl ester. Finally, this intermediate is reacted with ammonia to form N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been extensively studied for its potential use in treating various medical conditions. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-10-4-6-11(7-5-10)16-14(17)13-8-9-2-1-3-12(9)18-13/h4-8H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEOTOXDOPNYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

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